- A process for preparation of atovaquone and novel intermediates thereof, India, , ,

Cas no 95233-18-4 (Atovaquone)

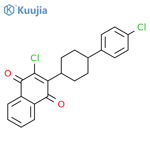

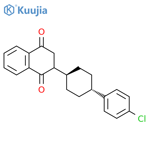

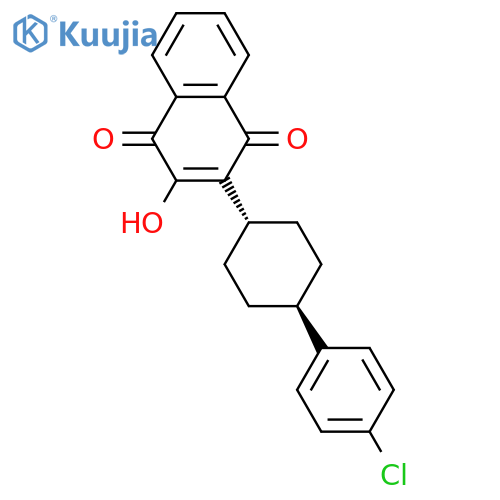

Atovaquone structure

Nome del prodotto:Atovaquone

Numero CAS:95233-18-4

MF:C22H19ClO3

MW:366.837465524673

MDL:MFCD00889188

CID:61770

PubChem ID:160871512

Atovaquone Proprietà chimiche e fisiche

Nomi e identificatori

-

- Atovaquone

- 1,4-hydroxynaphthoquinone

- 1,4-Naphthalenedione,2-

- 1,4-Naphthalenedione,2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-, trans

- 2-(4-(4'-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone

- 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone

- 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione

- Atavaquone

- (trans-2-hydroxy-3-(4-(4-chlorophenyl)cyclohexyl)-1,4-naphthoquinone)

- 2-[trans-4-(4'-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone

- 2-Propanol,1-[2-(4-methyl-1,3-dioxolan-2-yl)ethoxy]

- trans-2-[2-(2-hydroxypropoxy)-ethyl]-4-methyl-1,3-dioxolane

- trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone

- EPS-205

- Mepron

- trans-2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione

- 阿托伐醌

- Wellvone

- Acuvel

- 566C80

- Mepron (antipneumocystic)

- cis-Atovaquone

- BW 566C

- 566C

- Atovaquone (Atavaquone)

- 2-(trans-4-(p-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone

- C22H19ClO3

- 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione

- 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone

- Y883P1Z2LT

- 2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoq

- 1,4-Naphthalenedione, 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-, trans- (ZCI)

- 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione (ACI)

- BW 556C-80

- Meprone

- MeSH ID: D053626

- Samtirel

- Atovaquone, >=98% (HPLC)

- KBio3_001901

- SR-05000001438-5

- SPECTRUM1504210

- cis-2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone

- NSC 759582

- Atovaquone (Atavaquone)?

- SCHEMBL21695

- ATOVAQUONE [VANDF]

- 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-

- Atovaquone- Bio-X

- starbld0018905

- 2-(cis-4-(4-Chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione

- ATOVAQUONE [EP MONOGRAPH]

- Prestwick3_000534

- ATOVAQUONE [HSDB]

- SPBio_002468

- SPBio_001849

- BDBM192009

- HMS2096L09

- MALARONE COMPONENT ATOVAQUONE

- STK636160

- Atovaquone & Interleukin 12

- NCGC00095113-01

- Cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone

- ATOVAQUONE [MI]

- HY-13832

- Atovaquone 100 microg/mL in Acetonitrile

- Prestwick2_000534

- ATOVAQUONE [ORANGE BOOK]

- ATOVAQUONE [USP MONOGRAPH]

- NCGC00016961-02

- CHEBI:575568

- 94015-53-9

- F1W7QUV0KI

- SR-05000001438

- DB01117

- CCG-39090

- 2-[4-(4-chlorophenyl)cyclohexy]-3-hydroxy-1,4-naphthoquinone

- ATOVAQUONE [USAN]

- HMS3369N09

- 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-dihydronaphthalene-1,4-dione

- BSPBio_000547

- BW-566C-80

- 2-[trans-4-(p-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone

- CAS-95233-18-4

- MALARONE PEDIATRIC COMPONENT ATOVAQUONE

- DTXSID7022629

- SCHEMBL1542719

- SCHEMBL9975142

- Tox21_110714_1

- Atovaquone (JAN/USP/INN)

- HMS2093C10

- AB00053222_05

- trans-2-(4-(4-chlorophenyl) cyclohexyl)-3-hydroxynaphthalene-1,4-dione

- Mepron (TN)

- AKOS005567953

- ATOVAQUONE [USP-RS]

- EN300-120639

- AB00053222-03

- AKOS015961933

- ATO & IL-12

- cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone; Atovaquone Related Compound A (USP); Atovaquone Imp. B (EP); 296C85; USP Atovaquone Related Compound A; GR 261266X

- BW 566C80

- MFCD00889188

- 2-(cis-4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione

- AS-12809

- SBI-0052893.P002

- NSC-759582

- SW219222-1

- 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxynaphthalene-1,4-dione

- 2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxynaphthoquinone, trans-

- 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1.4-naphthoquinone

- GTPL9695

- NCGC00016961-03

- 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-naphthalene-1,4-dione

- DivK1c_006782

- 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxy-naphthalene-1,2-dione

- F18448

- BIDD:GT0849

- KUCQYCKVKVOKAY-CTYIDZIISA-N

- SCHEMBL1649508

- Pharmakon1600-01504210

- NCGC00016961-01

- 2-((1r,4r)-4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione

- CRL-8131 & Atovaquone

- AKOS015895691

- Q418179

- SR-05000001438-1

- BW-A 566C

- KBio2_007359

- A2545

- HMS3651N20

- atovacuona

- 2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone

- HMS1569L09

- NCGC00016961-07

- AC-30251

- KBio1_001726

- BPBio1_000603

- Prestwick0_000534

- BCP09477

- SMR001233220

- HMS2235N08

- NS00077594

- 1,4-Naphthalenedione, 2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-

- KUCQYCKVKVOKAY-OTVXOJSOSA-N

- NSC759582

- SR-05000001438-2

- Z2588038997

- 137732-39-9

- BW 566C-80

- 1,4-Naphthalenedione, 2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-, trans-

- Spectrum5_001382

- 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-napthoquinone

- UNII-F1W7QUV0KI

- 1,2-Naphthalenedione, 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxy-

- HMS2089M14

- DTXSID20916694

- MLS002153863

- ATOVAQUONE [MART.]

- cis-2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione; USP Atovaquone Related Compound A; Atorvastatin EP Impurity B

- 2-(4-(4-Chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione

- CHEMBL519462

- NCGC00016961-11

- CIS-ATOVAQUONE (RACEMIC)

- SBI-0052893.0001

- HSDB 7083

- SCHEMBL637069

- Spectrum_001743

- 95233-18-4

- CHEMBL471792

- BA164228

- HMS3713L09

- SCHEMBL21694

- DTXCID602629

- DRG-0084

- Atovaquone [USAN:USP:INN:BAN]

- BSPBio_002681

- 3-[4-(p-chlorophenyl)cyclohexyl]-4-hydroxy-1,2-naphthoquinone

- s3079

- AB00513855

- Atovaquone; 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxynaphthalene-1,4-dione; 566C80

- SpecPlus_000686

- CCG-220534

- SR-05000001438-4

- Prestwick1_000534

- D00236

- Atovaquone for system suitability

- C06835

- UNII-Y883P1Z2LT

- 2-hydroxy-3-[(1r,4r)-4-(4-chlorophenyl)cyclohexyl]-1,4-dihydronaphthalene-1,4-dione

- CHEMBL222334

- 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione

- KBioSS_002223

- FD7252

- BW-556C-80

- Spectrum3_000991

- 2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone

- KBio2_002223

- KBioGR_001594

- NS00010018

- ATOVAQUONE [INN]

- CHEBI:95346

- 1,4-Naphthalenedione, 2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-

- EN300-731648

- Spectrum4_001117

- NCGC00016961-04

- HMS1922F19

- NCGC00016961-06

- AB00053222_04

- NCGC00095113-02

- Spectrum2_001665

- ATOVAQUONE [JAN]

- cis -2-(4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione

- Tox21_110714

- GLXC-02590

- Atovaquona

- SCHEMBL9975229

- ATOVAQUONE [WHO-DD]

- KBio2_004791

-

- MDL: MFCD00889188

- Inchi: 1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,26H,5-8H2/t13-,15-

- Chiave InChI: KUCQYCKVKVOKAY-CTYIDZIISA-N

- Sorrisi: O=C1C2C=CC=CC=2C(=O)C(O)=C1[C@@H]1CC[C@@H](C2C=CC(Cl)=CC=2)CC1

Proprietà calcolate

- Massa esatta: 366.10200

- Massa monoisotopica: 366.102

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 26

- Conta legami ruotabili: 2

- Complessità: 595

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 5.2

- Superficie polare topologica: 54.4

- Conta Tautomer: 1000

Proprietà sperimentali

- Colore/forma: Solido cristallino giallo-arancio

- Densità: 1.349

- Punto di fusione: 221.0 to 225.0 deg-C

- Punto di ebollizione: 542.2°C at 760 mmHg

- Punto di infiammabilità: 542.2 °C at 760 mmHg

- Indice di rifrazione: 1.653

- Solubilità: DMSO: >10mg/mL

- PSA: 54.37000

- LogP: 5.50510

- Merck: 866

- λmax: 494(aq. Buffer)(lit.)

Atovaquone Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H413

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 50/53

- Istruzioni di sicurezza: S22-S24/25

- RTECS:QJ5616500

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Atovaquone Dati doganali

- CODICE SA:2942000000

- Dati doganali:

Codice doganale cinese:

2914700090Panoramica:

2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

Riassunto:

SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

Atovaquone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB450336-1 g |

Atovaquone; . |

95233-18-4 | 1g |

€108.70 | 2023-07-18 | ||

| abcr | AB450336-5 g |

Atovaquone; . |

95233-18-4 | 5g |

€250.30 | 2023-07-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001572 |

95233-18-4 | ¥1544.34 | 2023-01-13 | ||||

| Enamine | EN300-731648-0.1g |

2-hydroxy-3-[(1r,4r)-4-(4-chlorophenyl)cyclohexyl]-1,4-dihydronaphthalene-1,4-dione |

95233-18-4 | 95% | 0.1g |

$497.0 | 2023-07-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1491-500mg |

Atovaquone |

95233-18-4 | 99.85% | 500mg |

¥ 4890 | 2023-09-07 | |

| Ambeed | A242112-5g |

2-(trans-4-(4-Chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione |

95233-18-4 | 99% | 5g |

$132.0 | 2025-02-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-363975-1mg |

Atovaquone-d4, |

95233-18-4 | 1mg |

¥5265.00 | 2023-09-05 | ||

| DC Chemicals | DCAPI1390-1 g |

Atovaquone (Atavaquone) |

95233-18-4 | >99% | 1g |

$1000.0 | 2022-03-01 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1491-100 mg |

Atovaquone |

95233-18-4 | 99.85% | 100MG |

¥1975.00 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2545-200MG |

Atovaquone |

95233-18-4 | >98.0%(T)(HPLC) | 200mg |

¥130.00 | 2024-04-15 |

Atovaquone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 20 min, heated; 45 min, reflux; reflux → 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 20 min, rt → 68 °C; 45 min, reflux; reflux → 32 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- A Single-Pot Synthesis of Atovaquone: An Antiparasitic Drug of Choice, Organic Process Research & Development, 2014, 18(5), 618-625

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate Solvents: Methanol , Water ; 45 °C; 10 min; 2 h, 50 - 55 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5

Riferimento

- process for preparation of atovaquone via coupling of 2-thioxopyridin-1(2H)-yl 4-(4-chlorophenyl)cyclohexane with 1,4-naphthoquinone., World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; 5 h, rt

Riferimento

- A novel process for synthesis of Atovaquone, Indian Journal of Chemistry, 2013, (10), 1299-1312

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 18 h, 20 °C

1.2 Reagents: Acetic acid Solvents: Water

1.2 Reagents: Acetic acid Solvents: Water

Riferimento

- Novel process for preparation of atovaquone and intermediates thereof, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 30 min, reflux; 4 h, reflux; reflux → 40 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

Riferimento

- A process for preparing atovaquone from 4-(4-chlorophenyl)-cyclohexanecarboxylic acid and 2-chloro-1,4-naphthalenedione, China, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 5 - 7 h, rt → 58 °C; 58 °C → 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified, 25 - 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified, 25 - 30 °C

Riferimento

- Process for the preparation of of 2-[4-(4-chlorophenyl) cyclohexyl]-3-chloro-1,4-naphthoquinone and atovaquone, India, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Bromine Solvents: 1,2-Dichloroethane ; 1 h, 20 - 25 °C; 4 h, 25 - 30 °C; 30 °C → 25 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 40 - 45 °C; 2 h, 75 - 80 °C; 80 °C → 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0 - 7.0

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 40 - 45 °C; 2 h, 75 - 80 °C; 80 °C → 25 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0 - 7.0

Riferimento

- Method for preparing Atovaquone, China, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 18 h, 20 °C

1.2 Reagents: Acetic acid Solvents: Methanol , Water ; 20 °C

1.2 Reagents: Acetic acid Solvents: Methanol , Water ; 20 °C

Riferimento

- Discovery and development of an efficient process to atovaquone, Organic Process Research & Development, 2012, 16(10), 1607-1617

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 18 h, 20 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane, Angewandte Chemie, 2023, 62(2),

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Dichloromethane , Water ; rt; overnight, rt

Riferimento

- A novel process for synthesis of atovaquone, India, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; rt → 50 °C; 4 h, reflux; reflux → 15 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4

Riferimento

- Process for preparation of Atovaquone and polymorph thereof, India, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Solvents: Methanol ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt → reflux; 45 min, reflux; reflux → 0 °C; 0 - 5 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt → reflux; 45 min, reflux; reflux → 0 °C; 0 - 5 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- New process for preparation of atovaquone and novel intermediates thereof, United States, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Solvents: Methanol ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt; rt → reflux; 45 min, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt; rt → reflux; 45 min, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- A new process for preparation of atovaquone and novel intermediates thereof, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 15 - 20 min, rt; 6 - 7 h, reflux; cooled

1.2 Reagents: Acetic acid ; acidified, cooled

1.2 Reagents: Acetic acid ; acidified, cooled

Riferimento

- Preparation of substituted naphthoquinones (Atovaquone) from 2,3-dihalonaphthoquinones., India, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Sulfuric acid ; 5 h, rt

Riferimento

- A process for the preparation of chlorophenylcyclohexenyldihydronaphthalenone, India, , ,

Atovaquone Raw materials

- 1a-[trans-4-(4-Chlorophenyl)cyclohexyl]-1a,7a-dihydronaphth[2,3-b]oxirene-2,7-dione

- 2-chloro-3-(4-(4-chlorophenyl)cyclohexyl)naphthalene-1,4-dione

- trans-2-Chloro-3-4-(4-chlorophenyl)cyclohexyl-1,4-naphthalenedione

- 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-(2-pyridinylthio)-1,4-naphthalenedione

- 1H-2-Benzopyran-1,4(3H)-dione, 3-[[trans-4-(4-chlorophenyl)cyclohexyl]methylene]-

- 2-[cis-4-(4-Chlorophenyl)cyclohexyl]-3-(2-pyridinylthio)-1,4-naphthalenedione

- 2-Chloro-3-[cis-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione

- 1,4-Naphthalenedione, 2-[trans-4-(4-chlorophenyl)cyclohexyl]-2,3-dihydro-

Atovaquone Preparation Products

Atovaquone Letteratura correlata

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

95233-18-4 (Atovaquone) Prodotti correlati

- 1047-16-1(Quinacridone)

- 1914-99-4(Chlorophosphonazo III (Technical Grade))

- 104-12-1(4-Chlorophenyl isocyanate)

- 59-31-4(2-HYDROXYQUINOLINE)

- 81810-66-4(Quinocetone)

- 90-99-3(Chlorodiphenylmethane)

- 33342-05-1(Gliquidone)

- 1805164-60-6(3-(Aminomethyl)-6-bromo-2-chloro-5-(difluoromethyl)pyridine)

- 55462-54-9(5-(2,3-dichlorophenyl)furan-2-carboxylic acid)

- 946307-75-1(N-(4-methylphenyl)methyl-2-{2-(2-oxo-2-phenylethyl)sulfanyl-1,3-thiazol-4-yl}acetamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95233-18-4)Atovaquone

Purezza:99%

Quantità:25g

Prezzo ($):416.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:95233-18-4)Atovaquone

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta